Cabozantinib S-malate
Overview
Description
Synthesis Analysis
Cabozantinib S-malate is synthesized through a multi-step process starting from 3,4-dimethoxyaniline. The process involves substitution, cyclization, chlorination, nucleophilic substitution, reduction, acylation, and a salt-forming reaction, leading to an overall yield of about 44% (Xie Ning et al., 2014).
Molecular Structure Analysis
The molecular structure of Cabozantinib S-malate is characterized by its ability to inhibit multiple tyrosine kinases crucial for cell growth, survival, and motility. Its unique structure allows for simultaneous suppression of metastasis, angiogenesis, and tumor growth by targeting MET, VEGFR2, and additional kinases like RET, KIT, AXL, and FLT3 (Yakes F. et al., 2011).
Chemical Reactions and Properties
Cabozantinib's interactions with its targets lead to significant biological effects, such as reduced cell invasion and altered tumor pathology, including decreased tumor and endothelial cell proliferation coupled with increased apoptosis. These outcomes are due to cabozantinib's inhibition of phosphorylation in key signaling pathways involved in cancer progression (Yakes F. et al., 2011).
Physical Properties Analysis
The solubility and thermodynamic properties of Cabozantinib S-malate in various aqueous solutions have been extensively studied, highlighting its solubility behavior across different solvents and temperatures. These studies are crucial for understanding cabozantinib's pharmacokinetic profile and optimizing its formulation for clinical use (F. Shakeel et al., 2023).
Chemical Properties Analysis
Cabozantinib S-malate exhibits potent inhibitory activity against its target kinases, leading to its therapeutic effects in cancer treatment. Its chemical properties, including kinase inhibition profiles and interactions with biological molecules, are foundational to its efficacy in inhibiting tumor growth, angiogenesis, and metastasis. The comprehensive understanding of these properties is essential for the development and clinical application of cabozantinib as a cancer therapeutic agent (Yakes F. et al., 2011).
Scientific Research Applications
Anti-Cancer Properties
Cabozantinib S-malate exhibits significant anti-cancer properties, primarily due to its role as a tyrosine kinase inhibitor. It targets vascular endothelial growth factor receptor 2 (VEGFR2), c-MET, and RET, making it effective in treating various cancers. For instance, it has demonstrated efficacy in urothelial carcinoma, medullary thyroid cancer (MTC), renal cell carcinoma, and prostate cancer. Its antiangiogenic and antitumorigenic properties make it a promising therapeutic agent in oncology (Zuo et al., 2015), (Kurzrock et al., 2011), (Elisei et al., 2013), (Choueiri et al., 2017).
Metabolism and Pharmacokinetics
Research has focused on understanding the metabolism and excretion of cabozantinib in the human body. Studies have identified major metabolites and their relative plasma exposures, providing insights into how the drug is processed and its potential interactions with other medications (Lacy et al., 2015).
Synthesis and Chemical Analysis
The synthesis of Cabozantinib(S)-malate from basic chemical compounds has been documented, offering a pathway for its production and analysis. This information is crucial for developing and manufacturing the drug for clinical use (Xie Ning et al., 2014).
Bone Microenvironment Modulation
Cabozantinib also affects the bone microenvironment, which is particularly relevant in cancers like prostate cancer that often metastasize to the bone. It modulates the activity of osteoclasts and osteoblasts, impacting bone remodeling and potentially contributing to its antitumor efficacy (Dai et al., 2013), (Fioramonti et al., 2017).
Effect on Drug Resistance
Cabozantinib has been studied for its role in reversing multidrug resistance, particularly in hepatocellular carcinoma. By modulating the function of P-glycoprotein, cabozantinib can potentially overcome resistance mechanisms in cancer cells, making it a valuable tool in cancer treatment regimens (Xiang et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCFMRYTXDINDK-WNQIDUERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C([C@@H](C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30FN3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60915949 | |
Record name | Cabozantinib S-malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60915949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cabozantinib S-malate | |
CAS RN |
1140909-48-3 | |
Record name | Cabozantinib S-malate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1140909-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cabozantinib s-malate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140909483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cabozantinib S-malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60915949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CABOZANTINIB S-MALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR7ST46X58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.